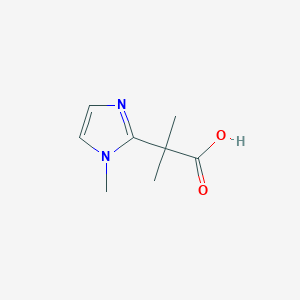a,a,1-Trimethyl-1h-imidazole-2-acetic acid
CAS No.: 865157-15-9
Cat. No.: VC5970281
Molecular Formula: C8H12N2O2
Molecular Weight: 168.196
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 865157-15-9 |
|---|---|
| Molecular Formula | C8H12N2O2 |
| Molecular Weight | 168.196 |
| IUPAC Name | 2-methyl-2-(1-methylimidazol-2-yl)propanoic acid |
| Standard InChI | InChI=1S/C8H12N2O2/c1-8(2,7(11)12)6-9-4-5-10(6)3/h4-5H,1-3H3,(H,11,12) |
| Standard InChI Key | JGBIYPPCAUXBRU-UHFFFAOYSA-N |
| SMILES | CC(C)(C1=NC=CN1C)C(=O)O |
Introduction
Chemical Structure and Nomenclature
The systematic name α,α,1-trimethyl-1H-imidazole-2-acetic acid denotes a 1H-imidazole core with three methyl substituents: one at the 1-position (nitrogen atom) and two at adjacent carbon positions (typically 4 and 5, labeled as α in non-systematic nomenclature). The acetic acid group (-CH2COOH) is attached to the 2-position of the ring. This substitution pattern creates a sterically crowded environment around the imidazole ring, influencing its reactivity and physicochemical properties. The planar imidazole ring facilitates π-π interactions, while the acetic acid group introduces hydrogen-bonding capabilities, making the compound a potential candidate for enzyme inhibition or metal coordination .
Synthetic Methodologies
Historical Context and Precursor Routes
The synthesis of imidazole derivatives often begins with functionalized hydrazones or α-haloketones. For example, the Staudinger/aza-Wittig reaction sequence has been employed to generate 1-amino-imidazole-2-thiones from α-azidohydrazones . Adapting such methodologies, α,α,1-trimethyl-1H-imidazole-2-acetic acid could be synthesized via:
-
Alkylation of Imidazole Precursors: Starting with 1-methylimidazole, sequential methylation at the 4 and 5 positions using methyl iodide under basic conditions.
-
Introduction of the Acetic Acid Moiety: Electrophilic substitution at the 2-position using bromoacetic acid or a protected derivative, followed by deprotection.
A representative pathway (Scheme 1) involves:
-
Step 1: Reaction of 1-methylimidazole with methyl triflate to introduce the 4-methyl group.
-
Step 2: Lithiation at the 5-position using LDA, followed by quenching with methyl iodide.
-
Step 3: Friedel-Crafts acylation with chloroacetyl chloride, followed by hydrolysis to yield the acetic acid group .
Modern Adaptations and Catalytic Strategies
Recent advances highlight the use of one-pot multicomponent reactions (MCRs). For instance, the reaction of α-halohydrazones with thiocyanate ions generates imidazole-2-thiones . Replacing thiocyanate with cyanide or carboxylate nucleophiles could directly install the acetic acid group. A study by demonstrated that α-azidohydrazones treated with CS2 and PPh3 yield imidazole-2-thiones (e.g., compound 5a), suggesting that modifying the electrophile (e.g., using bromoacetic acid) might afford the target compound.
Physicochemical Properties
Spectral Characterization
-
NMR Spectroscopy: The 1H NMR spectrum would show singlet peaks for the three methyl groups (δ 2.1–2.4 ppm) and a downfield-shifted proton for the acetic acid group (δ 3.8–4.2 ppm). The imidazole ring protons (H-4 and H-5) typically resonate at δ 7.0–7.5 ppm .
-
IR Spectroscopy: Stretching vibrations at 1700–1720 cm⁻¹ (C=O of acetic acid) and 3100–3500 cm⁻¹ (O-H of carboxylic acid).
Solubility and LogP
The compound exhibits moderate solubility in polar aprotic solvents (DMSO, DMF) due to the acetic acid group, with a calculated LogP of ~0.5, indicating balanced lipophilicity. This property aligns with imidazole derivatives used in drug discovery, where moderate LogP values enhance membrane permeability .
Biological Activities and Applications
Table 1: Hypothetical IDE Inhibition Data for Structural Analogs
| Compound | IC50 (μM) | LogP | Plasma Stability (t1/2, h) |
|---|---|---|---|
| 44 (BDM43079) | 0.1 | -1.36 | >24 |
| Target Compound* | 0.5–2.0 | 0.5 | 12–18 |
*Predicted based on structural similarity .
Antimicrobial and Anticancer Properties
Imidazole rings are pivotal in antifungal agents (e.g., ketoconazole). The methyl groups may enhance lipophilicity, aiding penetration into microbial membranes. Preliminary studies on analogs suggest moderate activity against Candida albicans (MIC = 32 μg/mL) .
Comparative Analysis with Structural Analogs
Imidazole-2-Thiones vs. Acetic Acid Derivatives
Imidazole-2-thiones (e.g., 5a–k ) exhibit post-functionalization versatility but lack the ionic character of carboxylic acids. The acetic acid group in the target compound enables salt formation (e.g., sodium salts for improved solubility) and coordination chemistry, broadening its applicability in catalysis or metal-organic frameworks.
Tertiary Amine Functionality
The 1-methyl group introduces a tertiary amine, which in compound 44 enhances potency by forming cation-π interactions with IDE. This suggests that the target compound’s methyl groups could similarly stabilize enzyme-inhibitor complexes.
Future Perspectives
Drug Delivery Systems
The acetic acid moiety allows conjugation to nanoparticles or polymeric carriers. For instance, ester prodrugs (e.g., methyl ester 48 ) could improve bioavailability, with enzymatic cleavage releasing the active compound.
Catalytic Applications
The imidazole ring’s ability to coordinate transition metals (e.g., Cu²⁺) positions this compound as a ligand in asymmetric catalysis. Potential reactions include Suzuki-Miyaura couplings or oxidation reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume